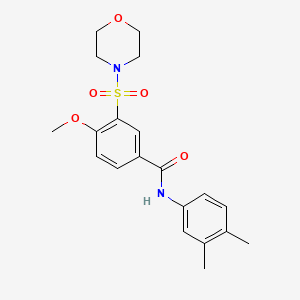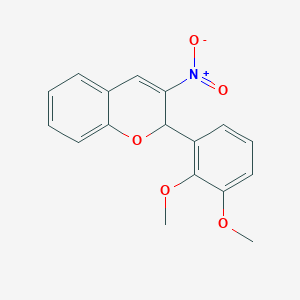![molecular formula C19H23N3O4S B5121719 N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CSPB, and it belongs to the class of sulfonylbenzamide derivatives.
作用機序
The mechanism of action of CSPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, CSPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. In diabetes research, CSPB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. In inflammation research, CSPB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CSPB has been shown to have various biochemical and physiological effects in animal models. In cancer research, CSPB has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, CSPB has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels. In inflammation research, CSPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using CSPB in lab experiments is its high potency and specificity. CSPB has been shown to have a high affinity for specific enzymes and receptors, which makes it an ideal tool for studying their function. However, one of the limitations of using CSPB is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on CSPB. One of the potential applications of CSPB is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CSPB has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential in human patients. Another future direction is to develop more soluble derivatives of CSPB that can be administered in vivo more easily. Finally, more research is needed to understand the mechanism of action of CSPB and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, diabetes, and inflammation make it an exciting area of research. The synthesis method of CSPB involves a multi-step process, and its mechanism of action is not fully understood. CSPB has various biochemical and physiological effects in animal models, and its high potency and specificity make it an ideal tool for studying specific enzymes and receptors. However, its limited solubility in water is a limitation for in vivo administration. Finally, there are several future directions for the research on CSPB, including its potential application in neurodegenerative diseases and the development of more soluble derivatives.
合成法
The synthesis of CSPB involves a multi-step process that starts with the reaction of 2-methoxy-5-nitrobenzoyl chloride with cyclopentylamine to form N-cyclopentyl-2-methoxy-5-nitrobenzamide. This compound is then reduced using palladium on carbon in the presence of hydrogen gas to form N-cyclopentyl-2-methoxy-5-aminobenzamide. The final step involves the reaction of N-cyclopentyl-2-methoxy-5-aminobenzamide with 3-pyridinemethylamine and sulfonyl chloride to form CSPB.
科学的研究の応用
CSPB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, CSPB has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, CSPB has shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, CSPB has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(11-17(18)19(23)22-15-6-2-3-7-15)27(24,25)21-13-14-5-4-10-20-12-14/h4-5,8-12,15,21H,2-3,6-7,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLCJKDRSEFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)

![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)
